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Pharmacokinetic Properties of Infigratinib

The table below summarizes the key pharmacokinetic parameters related to the distribution and protein

binding of infigratinib in humans [1].

Parameter Value/Characteristic

Volume of
Distribution (Vd)

1600 L (geometric mean, CV% 33%) at steady state [1].

Protein Binding Approximately 96.8% bound to human plasma proteins, primarily to

lipoprotein. Binding is concentration-dependent [1].

Apparent Clearance
(CL/F)

33.1 L/h (geometric mean, CV% 59%) at steady state [1].

Half-life (t½) 33.5 hours (geometric mean, CV% 39%) at steady state [1].

Route of Elimination Feces (~77%, with 3.4% as unchanged parent drug); Urine (~7.2%, with

1.9% as unchanged parent drug) [1].

Brain Penetration
(Preclinical)

In rats, the brain-to-plasma concentration ratio (AUC0-inf) was 0.682 [1].
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Experimental Data and Protocols

While detailed protocols for tissue distribution studies were not found in the search results, the following

sections provide insights from related preclinical research.

Tissue Distribution Assessment (Preclinical)

Animal studies are critical for evaluating the tissue distribution profile of a drug candidate.

Study Objective: To determine the concentration of infigratinib and its metabolites in various tissues
(e.g., tumor, liver, brain, muscle) over time.

Model System: Mouse or rat xenograft models of human tumors. For example, one study used
Patient-Derived Xenograft (PDX) mouse models of hepatocellular carcinoma (HCC) [2].

Dosing: Infigratinib is typically administered orally. Studies often use doses ranging from 10 mg/kg
to 30 mg/kg, given once daily [2].

Sample Collection: At predetermined time points after the last dose, animals are euthanized. Blood
is collected via cardiac puncture, and tissues of interest are harvested, rinsed, blotted dry, and

weighed.
Sample Analysis: Tissue homogenates and plasma samples are analyzed using a validated

bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS),
to quantify the concentrations of infigratinib and its major active metabolites, BHS697 and CQM157

[1].

Plasma Protein Binding Determination

The protein binding of infigratinib can be determined using established in vitro techniques.

Method: Equilibrium Dialysis or Ultracentrifugation.
Procedure:

Spiking: Infigratinib is added to human plasma (or plasma from relevant animal species) at a
target concentration.

Incubation: The spiked plasma is placed in one chamber of an equilibrium dialysis apparatus,
separated by a semi-permeable membrane from a buffer chamber.

Equilibration: The apparatus is incubated at 37°C for a sufficient time to allow for equilibrium.
Analysis: After incubation, the concentration of infigratinib in both the plasma and buffer

chambers is measured using LC-MS/MS.
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Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the

buffer chamber to that in the plasma chamber. The percentage bound is then derived as (1 -
fu) × 100% [1].

Visualization of Key Concepts

The following diagrams, created with DOT language, illustrate the signaling pathway targeted by

infigratinib and a general workflow for its tissue distribution analysis.

Infigratinib Inhibits FGFR Signaling Pathway

Infigratinib Inhibits FGFR Signaling Pathway

FGF Ligand

FGFR (Dimer)

 Binds

p-FGFR

 Autophosphorylation

Infigratinib
 Inhibits

Apoptosis
Tumor Suppression

 Induces

ATP

 Binds

Proliferation
Survival

Angiogenesis

 Activates
(MAPK, etc.)

Click to download full resolution via product page

Workflow for Tissue Distribution Study
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Workflow for Tissue Distribution Study
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Research Implications and Notes

High Volume of Distribution: A Vd of 1600 L suggests that infigratinib is extensively distributed into

the tissues, which is much larger than the volume of total body water [1]. This is a desirable property

for solid tumor targeting.
Significant Protein Binding: The high plasma protein binding (~97%) implies that only a small

fraction of the drug is free and pharmacologically active [1]. This must be considered when
interpreting in vitro activity data and in potential drug-drug interactions involving protein displacement.
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Preclinical Brain Penetration: The moderate brain-to-plasma ratio (0.682) in rats indicates that

infigratinib can cross the blood-brain barrier to some extent [1]. This may be relevant for treating
primary brain tumors or brain metastases driven by FGFR alterations.

Role of Active Metabolites: The major metabolites BHS697 and CQM157 contribute to the overall
pharmacological activity [1]. Their tissue distribution and protein binding should also be characterized,

as they may influence both efficacy and toxicity.

Information Gaps and Future Research

It is important to note that the search results lack detailed, publicly available data on the specific

concentrations of infigratinib across different human tissues. The brain penetration data is from a preclinical

model and may not directly translate to humans. Future research should focus on:

Conducting quantitative whole-body autoradiography (QWBA) studies in preclinical species to
visualize comprehensive tissue distribution.

Investigating the impact of special populations (e.g., patients with hepatic impairment) on the
distribution and binding of infigratinib.

Further exploring the potential for drug-drug interactions, particularly with agents that are strong
CYP3A4 inhibitors or inducers, given that CYP3A4 is the primary enzyme responsible for

infigratinib's metabolism [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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